molecular formula C10H21ClO2 B8364324 1-(1-Butoxy-2-chloroethoxy)butane CAS No. 17437-27-3

1-(1-Butoxy-2-chloroethoxy)butane

Cat. No. B8364324
M. Wt: 208.72 g/mol
InChI Key: YSDZRGVKAFAOTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05455361

Procedure details

209 g (1 mol) of 1-chloro-2,2-dibutoxyethane, 300 ml of tert.-butyl methyl ether, 13.2 g (0.13 mol) of 2-methyl-2-butanol, 8 g of polyethylene glycol 1000 dimethyl ether and 200 g (3 mol) of technical grade potassium hydroxide were heated under reflux while stirring for six hours. The reaction mixture was worked up as described above. The conversion was 77.1% of theoretical, the yield of pure material was 60.8% of theoretical (b.p. 87°-88° C., 1.5 kPa).
Quantity
209 g
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step One
[Compound]
Name
polyethylene glycol 1000 dimethyl ether
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH:3]([O:9][CH2:10][CH2:11][CH2:12][CH3:13])[O:4][CH2:5][CH2:6][CH2:7][CH3:8].CC(O)(CC)C.[OH-].[K+]>COC(C)(C)C>[CH2:10]([O:9][C:3]([O:4][CH2:5][CH2:6][CH2:7][CH3:8])=[CH2:2])[CH2:11][CH2:12][CH3:13] |f:2.3|

Inputs

Step One
Name
Quantity
209 g
Type
reactant
Smiles
ClCC(OCCCC)OCCCC
Name
Quantity
13.2 g
Type
reactant
Smiles
CC(C)(CC)O
Name
polyethylene glycol 1000 dimethyl ether
Quantity
8 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
300 mL
Type
solvent
Smiles
COC(C)(C)C

Conditions

Stirring
Type
CUSTOM
Details
while stirring for six hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
C(CCC)OC(=C)OCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.